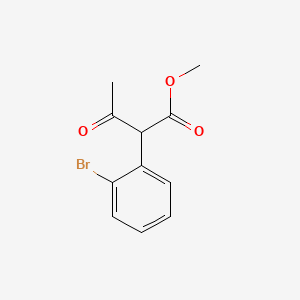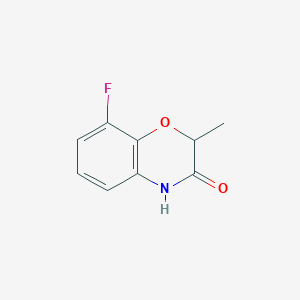![molecular formula C9H8N2O2 B1407264 Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate CAS No. 1261474-46-7](/img/structure/B1407264.png)
Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate
Overview
Description
Scientific Research Applications
Antibacterial Activity
A study by Toja et al. (1986) explored the antibacterial properties of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. The starting pyrroles were obtained through the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde. This research identified a compound that showed promising in vitro antibacterial activity (Toja et al., 1986).
Synthesis of Pyrrolopyridine Derivatives
Bencková and Krutošíková (1997) conducted a study on the synthesis of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives. The process involved the conversion of 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to the corresponding azide, which was then cyclized to give methyl 1H-pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylate. This study highlights a method for the synthesis of these compounds (Bencková & Krutošíková, 1997).
ACC1 Inhibitor for Cancer and Fatty Acid-Related Diseases
Mizojiri et al. (2019) focused on designing and synthesizing a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. This compound was identified as a potent ACC1 inhibitor and showed favorable bioavailability, reducing the concentration of malonyl-CoA in xenograft tumors. This research presents the compound as a potential therapeutic agent for cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Xanthine Oxidase Inhibitory Analysis
Schneller et al. (1978) synthesized 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives, investigating their potential as inhibitors for xanthine oxidase. Their findings indicated weak inhibition of xanthine oxidase by some of these compounds, suggesting a potential application in related biochemical pathways (Schneller et al., 1978).
Synthesis and Reactions for Chemical Studies
Krutošíková et al. (2001) studied the synthesis and reactions of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrroles and their benzo derivatives. This research provides insights into the synthesis process and reactions of these compounds, essential for understanding their chemical properties and potential applications (Krutošíková et al., 2001).
Novel Antitumor Activity in Mesothelioma Models
A study by Carbone et al. (2013) described the synthesis of new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). This research highlights the potential of these compounds in reducing cell proliferation and inducing apoptosis in DMPM cells, suggesting their applicability in cancer research (Carbone et al., 2013).
Mechanism of Action
1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . They inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .
properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-4-10-7-3-5-11-8(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJBYOCQBSKGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



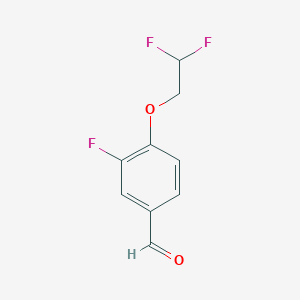


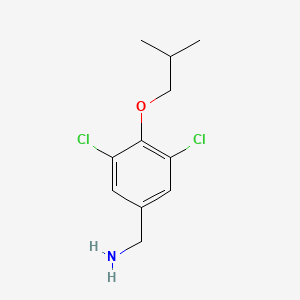
![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)

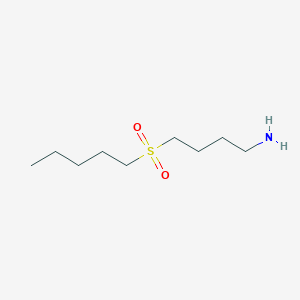
![2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1407195.png)
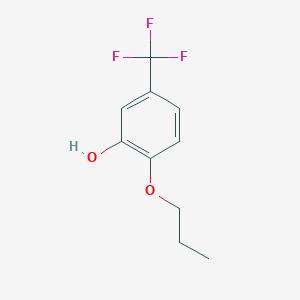


![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)
